molecular formula C14H15FN4O4 B2684984 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide CAS No. 2034425-06-2

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B2684984
CAS No.: 2034425-06-2
M. Wt: 322.296
InChI Key: AQOWSLTXMQETSL-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is often used as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids.

Mechanism of Action

    Target of action

    DMTMM is commonly used for activation of carboxylic acids, particularly for amide synthesis . The primary targets of DMTMM are carboxylic acids and amines .

    Mode of action

    DMTMM reacts with carboxylic acids to form active esters, which are highly reactive and can undergo a nucleophilic attack by an amine .

    Biochemical pathways

    The reaction between DMTMM and carboxylic acids leads to the formation of amides, which are common in many biochemical pathways .

    Result of action

    The result of DMTMM’s action is the formation of amides from carboxylic acids and amines .

    Action environment

    The efficacy and stability of DMTMM can be influenced by factors such as pH, temperature, and the presence of other reactive species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of tetrahydrofuran as a solvent and are carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane, and may require catalysts or activating agents to proceed efficiently.

Major Products Formed

The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. These products are often used in further synthetic applications or as intermediates in the production of pharmaceuticals and other fine chemicals.

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide apart is its high efficiency and selectivity in activating carboxylic acids for amide and ester formation. Its ability to form stable intermediates and facilitate reactions under mild conditions makes it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O4/c1-21-13-17-11(18-14(19-13)22-2)7-16-12(20)8-23-10-5-3-9(15)4-6-10/h3-6H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOWSLTXMQETSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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